n-(3-Methoxybenzyl)hydroxylamine
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Overview
Description
N-[(3-methoxyphenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 3-methoxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3-methoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N-[(3-methoxyphenyl)methyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- N-methylhydroxylamine
- N-phenylhydroxylamine
- N-hydroxybenzylamine
Uniqueness
N-[(3-methoxyphenyl)methyl]hydroxylamine is unique due to the presence of the 3-methoxyphenylmethyl group, which imparts specific chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other hydroxylamine derivatives .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-5,9-10H,6H2,1H3 |
InChI Key |
WWJYROPQLGRRFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNO |
Origin of Product |
United States |
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